molecular formula C20H12F6N4OS B10890387 (7E)-3-(difluoromethyl)-6-phenyl-7-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

(7E)-3-(difluoromethyl)-6-phenyl-7-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B10890387
M. Wt: 470.4 g/mol
InChI Key: LBGOZBBZDPADNE-GXDHUFHOSA-N
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Description

3-{[3-(DIFLUOROMETHYL)-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}PHENYL (1,1,2,2-TETRAFLUOROETHYL) ETHER is a complex organic compound featuring a unique structure that combines a triazolothiadiazine core with a difluoromethyl and phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(DIFLUOROMETHYL)-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}PHENYL (1,1,2,2-TETRAFLUOROETHYL) ETHER typically involves multiple steps, starting from readily available precursorsThe final step involves the etherification with 1,1,2,2-tetrafluoroethyl ether under specific reaction conditions, such as the use of a base and an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

3-{[3-(DIFLUOROMETHYL)-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}PHENYL (1,1,2,2-TETRAFLUOROETHYL) ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives .

Scientific Research Applications

3-{[3-(DIFLUOROMETHYL)-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}PHENYL (1,1,2,2-TETRAFLUOROETHYL) ETHER has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[3-(DIFLUOROMETHYL)-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}PHENYL (1,1,2,2-TETRAFLUOROETHYL) ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application, but they generally involve modulation of biochemical processes at the molecular level .

Properties

Molecular Formula

C20H12F6N4OS

Molecular Weight

470.4 g/mol

IUPAC Name

(7E)-3-(difluoromethyl)-6-phenyl-7-[[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C20H12F6N4OS/c21-16(22)17-27-28-19-30(17)29-15(12-6-2-1-3-7-12)14(32-19)10-11-5-4-8-13(9-11)31-20(25,26)18(23)24/h1-10,16,18H/b14-10+

InChI Key

LBGOZBBZDPADNE-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C\2=NN3C(=NN=C3S/C2=C/C4=CC(=CC=C4)OC(C(F)F)(F)F)C(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3SC2=CC4=CC(=CC=C4)OC(C(F)F)(F)F)C(F)F

Origin of Product

United States

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